![molecular formula C25H26N2O4 B10779540 6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)
6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O4. Its structure features a benzoxazole moiety, which is known for various biological activities.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial properties. In a study involving various benzoxazole compounds, it was found that certain derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for several derivatives are summarized in Table 1.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound 1 | Bacillus subtilis | 50 |
Compound 2 | Candida albicans | 25 |
Compound 3 | Escherichia coli | 100 |
Anticancer Activity
Benzoxazole derivatives, including the compound , have been studied for their cytotoxic effects on various cancer cell lines. Notably, compounds structurally similar to this compound have shown significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The structure–activity relationship (SAR) indicates that modifications to the benzoxazole ring can enhance or diminish activity, suggesting pathways for further optimization.
Cytotoxicity Studies
A study reported that several benzoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects . For instance, compounds with electron-donating groups showed higher cytotoxicity compared to those with electron-withdrawing groups.
Case Studies
- Benzoxazole Derivatives in Cancer Treatment : A research article highlighted the efficacy of benzoxazole derivatives in inhibiting tumor growth in xenograft models of breast cancer. The study demonstrated that treatment with these compounds significantly reduced tumor size compared to control groups .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of benzoxazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the benzoxazole core enhanced antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
IUPAC Name |
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLWSFCGZCFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.